molecular formula C10H14N2O3 B2519320 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1369357-49-2

3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2519320
CAS No.: 1369357-49-2
M. Wt: 210.233
InChI Key: XIIASWIZJSTFQH-UHFFFAOYSA-N
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Description

3-Methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (CAS: 1526383-55-0) is a pyrazole derivative featuring a methyl group at position 3, an oxan-4-yl (tetrahydropyran-4-yl) substituent at position 1, and a carboxylic acid moiety at position 5. Its molecular formula is C₁₀H₁₄N₂O₃, with a molecular weight of 210.23 g/mol . This compound is cataloged as a building block in pharmaceutical and agrochemical research, though specific safety and activity data remain underreported .

Properties

IUPAC Name

5-methyl-2-(oxan-4-yl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7-6-9(10(13)14)12(11-7)8-2-4-15-5-3-8/h6,8H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIASWIZJSTFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369357-49-2
Record name 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Methyl and Oxan-4-yl Groups: The methyl group can be introduced via alkylation reactions, while the oxan-4-yl group can be added through nucleophilic substitution reactions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of an aldehyde or alcohol precursor.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted pyrazoles.

Scientific Research Applications

3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Features
3-Methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid 3-Me, 1-oxan-4-yl, 5-COOH C₁₀H₁₄N₂O₃ 210.23 Cyclic ether enhances polarity
1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid (6a') 1-phenylethyl, 3,4-diphenyl, 5-COOH C₂₄H₂₀N₂O₃ 384.43 Hydrophobic aromatic groups reduce solubility
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 5-Me, 1,3-diphenyl, 4-COOH C₁₇H₁₄N₂O₂ 278.31 Carboxylic acid at position 4
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1-(4-MeO-benzyl), 3-Me, 5-COOH C₁₃H₁₄N₂O₃ 246.26 Methoxy group increases electron density
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid 3-Me, 1-CF₃CH₂, 4-COOH C₇H₇F₃N₂O₂ 220.14 Trifluoroethyl enhances electronegativity

Key Observations :

  • Solubility : The oxan-4-yl group in the target compound improves polar solvent compatibility compared to bulky aromatic substituents (e.g., 6a' in ), but less than methoxybenzyl () or trifluoroethyl () groups.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase acidity of the carboxylic acid, whereas electron-donating groups (e.g., 4-methoxybenzyl in ) may reduce reactivity.

Structural and Spectroscopic Comparisons

  • IR Spectroscopy : Carboxylic acid C=O stretches appear near 1700 cm⁻¹ across analogs .
  • NMR : The oxan-4-yl group’s protons (δ ~3.5–4.0 ppm) differ from aromatic protons in phenyl-substituted analogs (δ ~7.0 ppm) .
  • X-ray Crystallography : Aryl groups (e.g., in ) adopt planar conformations, while oxan-4-yl likely adopts a chair conformation, affecting molecular packing .

Biological Activity

3-Methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (CAS Number: 1369357-49-2) is a compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C10H14N2O3
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 1369357-49-2

Biological Activities

Research indicates that compounds within the pyrazole family, including this compound, exhibit a wide range of biological activities. These include:

  • Antimicrobial Activity :
    • Pyrazoles have been reported to possess significant antimicrobial properties against various bacterial strains. For instance, studies show that derivatives of pyrazole can inhibit the growth of Escherichia coli and Staphylococcus aureus .
    • A recent study demonstrated that certain pyrazole derivatives displayed promising activity against Bacillus subtilis and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 12.5 mg/mL to 50 mg/mL .
  • Antiparasitic Activity :
    • The compound has shown potential as an antimalarial agent. In vitro studies indicated that it has dose-dependent effects against Plasmodium falciparum, demonstrating significant efficacy compared to standard treatments like Artesunate .
  • Anti-inflammatory Properties :
    • Pyrazole derivatives are known for their anti-inflammatory effects. For example, certain synthesized compounds exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations, comparable to established anti-inflammatory drugs .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes cyclization reactions involving hydrazines and appropriate carbonyl compounds to form the pyrazole ring structure.

Study on Antimicrobial Activity

In a study conducted by Ocheni and Ukoha (2023), various pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that the compounds exhibited significant activity against several bacterial strains, with some showing higher efficacy than traditional antibiotics .

Antimalarial Efficacy

A study focusing on the antimalarial activity of pyrazole derivatives highlighted their effectiveness against chloroquine-resistant strains of Plasmodium falciparum. The compounds were tested in vivo, revealing a dose-dependent increase in packed cell volume (PCV) in infected mice, suggesting potential therapeutic applications in malaria treatment .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli, S. aureus, and others; MICs between 12.5 mg/mL and 50 mg/mL
AntiparasiticSignificant antimalarial effects against Plasmodium falciparum
Anti-inflammatoryUp to 85% inhibition of TNF-α and IL-6 comparable to dexamethasone

Q & A

Q. What are the key physicochemical properties of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid, and how do they influence experimental design?

The compound (C10H14N2O3, MW 210.23) features a pyrazole core substituted with a methyl group at position 3 and a tetrahydropyran (oxan-4-yl) group at position 1. Its carboxylic acid moiety confers polarity, requiring careful solvent selection (e.g., DMF or DCM for solubility) in synthetic workflows. The tetrahydropyran ring introduces stereoelectronic effects that may influence reactivity or crystallinity. Stability studies should prioritize pH-dependent degradation, as carboxylic acids are prone to decarboxylation under acidic/basic conditions .

Q. What synthetic routes are reported for this compound?

A common approach involves cyclocondensation of β-ketoesters with hydrazine derivatives, followed by functionalization of the pyrazole ring. For example, ethyl acetoacetate can react with oxan-4-yl-substituted hydrazines under reflux in ethanol, with subsequent hydrolysis of the ester group using NaOH/H2O to yield the carboxylic acid. Catalytic methods (e.g., Pd(PPh3)4 for cross-coupling) may introduce substituents at position 4 or 5 .

Q. How is the compound characterized spectroscopically?

  • IR Spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3000 cm<sup>−1</sup>) and C=O stretch (~1700 cm<sup>−1</sup>).
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify pyrazole ring protons (δ 6.5–7.5 ppm) and tetrahydropyran signals (δ 3.5–4.5 ppm for oxymethylene).
  • Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> at m/z 211.23. Discrepancies in fragmentation patterns may indicate impurities or tautomeric forms .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Regioselectivity during substitution is influenced by electronic (e.g., directing groups) and steric factors. For example, the electron-withdrawing carboxylic acid group at position 5 directs electrophilic attacks to position 4. Computational modeling (DFT) can predict reactive sites, while protecting groups (e.g., esterification of the carboxylic acid) may mitigate undesired side reactions .

Q. What strategies optimize yield in multi-step syntheses?

  • Stepwise Monitoring : Use TLC or HPLC to track intermediates.
  • Catalyst Optimization : Pd-based catalysts (e.g., Pd(OAc)2) improve cross-coupling efficiency in arylations.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, EtOAc/hexane) enhances purity. Evidence from analogous compounds shows yields improve from ~40% to >75% with microwave-assisted synthesis .

Q. How does the tetrahydropyran moiety affect biological activity?

The oxan-4-yl group enhances lipophilicity, potentially improving membrane permeability in cellular assays. Structure-activity relationship (SAR) studies on similar pyrazole derivatives demonstrate that bulkier substituents at position 1 reduce off-target binding in enzyme inhibition assays (e.g., COX-2). Molecular docking simulations can validate interactions with target proteins .

Q. How to resolve contradictions in spectral data or biological assay results?

  • Batch Variability : Characterize impurities via LC-MS; residual solvents (e.g., DMF) may inhibit biological activity.
  • Tautomerism : Pyrazole tautomers (1H vs. 2H forms) alter NMR signals. Use deuterated DMSO to stabilize the dominant tautomer.
  • Assay Conditions : Adjust pH or co-solvents (e.g., DMSO ≤0.1%) to mitigate false negatives in cytotoxicity screens .

Q. What computational methods support the design of derivatives with improved properties?

  • Molecular Dynamics (MD) : Simulate solubility or stability in aqueous environments.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic profiles, guiding prioritization of synthetic targets .

Methodological Resources

TopicKey ReferencesExperimental Highlights
SynthesisPd-catalyzed cross-coupling; microwave-assisted cyclization
CharacterizationCombined IR/NMR/MS workflows; tautomer analysis
Biological EvaluationDocking studies; COX-2 inhibition assays

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